molecular formula C13H19NO B11895659 2-(2-Azepanyl)phenyl methyl ether CAS No. 383129-03-1

2-(2-Azepanyl)phenyl methyl ether

Cat. No.: B11895659
CAS No.: 383129-03-1
M. Wt: 205.30 g/mol
InChI Key: QUGWHACTNJAVTB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)azepane is a synthetic compound belonging to the family of azepane derivatives. Azepane derivatives are known for their seven-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the azepane ring. The molecular formula of 2-(2-methoxyphenyl)azepane is C13H19NO, and it has a molecular weight of 205.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)azepane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a practical method involves the use of palladium-catalyzed decarboxylation reactions. These reactions proceed smoothly under mild conditions with ample reaction scope and carbon dioxide as the byproduct . Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .

Industrial Production Methods

Industrial production of 2-(2-methoxyphenyl)azepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological studies, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)azepane can be compared with other similar compounds, such as:

The uniqueness of 2-(2-methoxyphenyl)azepane lies in the presence of the methoxy group attached to the phenyl ring, which imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

2-(2-methoxyphenyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-9-5-4-7-11(13)12-8-3-2-6-10-14-12/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGWHACTNJAVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405507
Record name 2-(2-AZEPANYL)PHENYL METHYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-03-1
Record name Hexahydro-2-(2-methoxyphenyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383129-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-AZEPANYL)PHENYL METHYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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